molecular formula C14H10N4O2 B13865625 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one

Cat. No.: B13865625
M. Wt: 266.25 g/mol
InChI Key: OOJRDSJPKZIEAY-UHFFFAOYSA-N
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Description

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a hydroxy group and a pyridazinylphenyl group

Preparation Methods

The synthesis of 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy group and the pyridazinylphenyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one can be compared with other similar compounds, such as:

    5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-4-one: This compound has a similar structure but differs in the position of the hydroxy group.

    2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one: This compound lacks the hydroxy group, which may affect its chemical properties and biological activities.

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H10N4O2/c19-12-8-15-13(17-14(12)20)10-4-1-3-9(7-10)11-5-2-6-16-18-11/h1-8,19H,(H,15,17,20)

InChI Key

OOJRDSJPKZIEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=NN=CC=C3

Origin of Product

United States

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